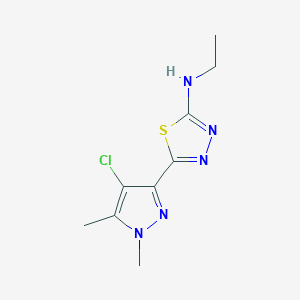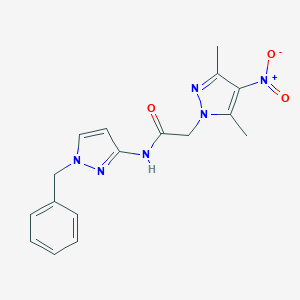
5-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-N-ethyl-1,3,4-thiadiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-N-ethyl-1,3,4-thiadiazol-2-amine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is known to exhibit various biochemical and physiological effects, making it a promising candidate for drug development. In
科学的研究の応用
5-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-N-ethyl-1,3,4-thiadiazol-2-amine has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anti-inflammatory, analgesic, and anti-cancer properties. This compound has also been investigated for its potential use as an anti-diabetic drug and as a treatment for neurodegenerative diseases.
作用機序
The mechanism of action of 5-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-N-ethyl-1,3,4-thiadiazol-2-amine is not fully understood. However, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This compound has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of cellular energy metabolism.
Biochemical and Physiological Effects
5-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-N-ethyl-1,3,4-thiadiazol-2-amine has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This compound has also been reported to reduce the levels of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT).
実験室実験の利点と制限
5-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-N-ethyl-1,3,4-thiadiazol-2-amine has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yield and purity. This compound is also relatively inexpensive compared to other compounds used in scientific research. However, one limitation of this compound is that its mechanism of action is not fully understood, which may limit its potential therapeutic applications.
将来の方向性
There are many potential future directions for the research on 5-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-N-ethyl-1,3,4-thiadiazol-2-amine. One direction is to investigate its potential use as an anti-cancer drug, as it has been shown to exhibit anti-proliferative effects on cancer cells. Another direction is to further explore its anti-inflammatory and analgesic properties, as it may have potential as a treatment for various inflammatory diseases. Additionally, the mechanism of action of this compound should be further elucidated to better understand its potential therapeutic applications.
合成法
The synthesis of 5-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-N-ethyl-1,3,4-thiadiazol-2-amine involves the reaction of 4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxylic acid with thionyl chloride, followed by reaction with ethyl hydrazinecarboxylate and potassium hydroxide. The resulting compound is then treated with ammonium thiocyanate to yield the final product. This synthesis method has been reported in various scientific literature and has been optimized for high yield and purity.
特性
分子式 |
C9H12ClN5S |
|---|---|
分子量 |
257.74 g/mol |
IUPAC名 |
5-(4-chloro-1,5-dimethylpyrazol-3-yl)-N-ethyl-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C9H12ClN5S/c1-4-11-9-13-12-8(16-9)7-6(10)5(2)15(3)14-7/h4H2,1-3H3,(H,11,13) |
InChIキー |
OSINNEZNXJZJOH-UHFFFAOYSA-N |
SMILES |
CCNC1=NN=C(S1)C2=NN(C(=C2Cl)C)C |
正規SMILES |
CCNC1=NN=C(S1)C2=NN(C(=C2Cl)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(3-methylphenyl)-5-[(3-methyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B279849.png)
![tert-butyl 4-[(1-methyl-1H-pyrazol-3-yl)carbonyl]-1-piperazinecarboxylate](/img/structure/B279851.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(3-pyridinylmethyl)acetamide](/img/structure/B279852.png)

![5-[(3,5-dimethylpyrazol-1-yl)methyl]-~{N}-ethyl-1,3,4-thiadiazol-2-amine](/img/structure/B279858.png)
![4-({[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)benzamide](/img/structure/B279860.png)
![2-[({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}acetyl)amino]-5-isopropyl-3-thiophenecarboxamide](/img/structure/B279862.png)
![N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B279864.png)
![5-bromo-N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]-2-furamide](/img/structure/B279865.png)
![N-[(5-chloro-1H-indol-2-yl)methyl]-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B279866.png)
![3-[(4-chlorophenoxy)methyl]-N-[(1-methyl-1H-pyrazol-5-yl)methyl]benzamide](/img/structure/B279868.png)
![ethyl 3-[(3,4-dimethoxyanilino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B279869.png)
![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B279871.png)
![4-benzyl-5-[(3-methyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B279872.png)